molecular formula C13H10Cl3N B3033456 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline CAS No. 1024204-82-7

2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline

Cat. No.: B3033456
CAS No.: 1024204-82-7
M. Wt: 286.6 g/mol
InChI Key: MKSHLIYVZAWJAV-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[(3-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of dichloroanilines. It is characterized by the presence of three chlorine atoms attached to an aniline ring, with the molecular formula C13H10Cl3N. This compound is often used in the synthesis of various chemical products, including dyes and herbicides .

Safety and Hazards

While specific safety and hazard information for “2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline” is not available, related compounds such as 2,6-Dichloroaniline have been identified as hazardous. They are labeled with the signal word “Danger” and have hazard statements including H301, H311, H317, H331, H373, H410 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline typically involves the reaction of 2,6-dichloroaniline with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[(3-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Substitution: Various substituted anilines

    Oxidation: Quinones

    Reduction: Amines

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-[(3-chlorophenyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichloroanilines, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N/c14-10-4-1-3-9(7-10)8-17-13-11(15)5-2-6-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSHLIYVZAWJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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